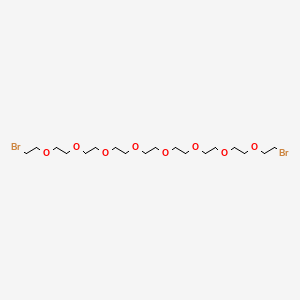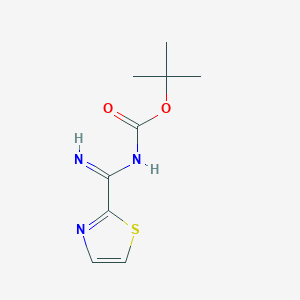![molecular formula C25H26ClN3O2S B14029863 2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)
2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene sulfonyl group, an indole moiety, and an octahydropyrrolo[1,2-A]pyrazine ring system, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of 2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride involves several steps, including cyclization, ring annulation, and direct C-H arylationThe final step involves the formation of the octahydropyrrolo[1,2-A]pyrazine ring system under specific reaction conditions, such as the use of metal catalysts and controlled temperatures .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives. Substitution reactions can introduce various functional groups onto the naphthalene or indole rings, leading to a wide range of derivatives with different properties.
科学的研究の応用
2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial, anti-inflammatory, and antiviral agent .
In medicine, this compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development .
In industry, this compound is used in the development of new materials and as a reference standard in analytical chemistry .
作用機序
The mechanism of action of 2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. It may also interact with receptors on the surface of cells, influencing cell signaling pathways and affecting cellular functions .
類似化合物との比較
2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride can be compared with other pyrrolopyrazine derivatives, such as octahydropyrrolo[1,2-A]pyrazine and pyrrolo[1,2-A]pyrazine-1,4-dione . These compounds share a similar core structure but differ in their substituents and functional groups.
The uniqueness of this compound lies in its combination of the naphthalene sulfonyl group and the indole moiety, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H26ClN3O2S |
|---|---|
分子量 |
468.0 g/mol |
IUPAC名 |
2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C25H25N3O2S.ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;1H |
InChIキー |
OSXNBPSABWSKEG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)

![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)


![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
